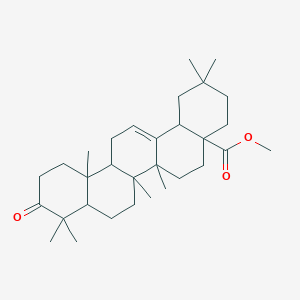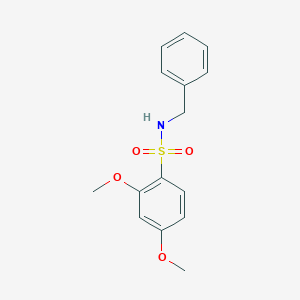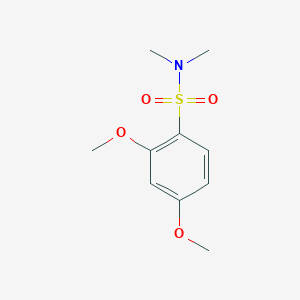![molecular formula C23H26ClNO2 B239427 (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate CAS No. 1927-14-6](/img/structure/B239427.png)
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate, also known as WIN 55,212-2, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the early 1990s and has since been studied for its potential therapeutic applications.
Mechanism of Action
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate 55,212-2 acts as a cannabinoid receptor agonist, binding to both CB1 and CB2 receptors in the brain and peripheral tissues. This leads to the activation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases. The exact mechanisms underlying its therapeutic effects are still being studied, but it is believed to modulate the release of various neurotransmitters, such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate 55,212-2 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases. It has also been shown to modulate the immune system, reducing the production of pro-inflammatory cytokines. In addition, it has been shown to have analgesic effects, reducing pain perception in various animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate 55,212-2 in lab experiments is its potency and selectivity for cannabinoid receptors. It has been shown to be highly effective in modulating various signaling pathways, making it a useful tool for studying the endocannabinoid system. However, one of the limitations of using (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate 55,212-2 is its potential toxicity and side effects. It has been shown to have neurotoxic effects in some animal models, and its long-term effects on human health are still unknown.
Future Directions
There are several future directions for the study of (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate 55,212-2. One area of research is the development of more selective and potent cannabinoid receptor agonists, which could have fewer side effects and greater therapeutic potential. Another area of research is the investigation of the potential anti-tumor effects of (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate 55,212-2, particularly in combination with other chemotherapeutic agents. Finally, the long-term effects of (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate 55,212-2 on human health need to be studied further, particularly in the context of chronic use.
Synthesis Methods
The synthesis of (9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate 55,212-2 involves the reaction of 2-chloro-2,2-diphenylacetic acid with (9-methyl-9-azabicyclo[3.3.1]nonan-3-yl) magnesium bromide. The resulting product is then treated with acetic anhydride to form the final compound. The synthesis method is complex and requires expertise in organic chemistry.
Scientific Research Applications
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate 55,212-2 has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of chronic pain, multiple sclerosis, and Alzheimer's disease. It has also been studied for its potential anti-tumor effects in various types of cancer.
properties
CAS RN |
1927-14-6 |
|---|---|
Product Name |
(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate |
Molecular Formula |
C23H26ClNO2 |
Molecular Weight |
383.9 g/mol |
IUPAC Name |
(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate |
InChI |
InChI=1S/C23H26ClNO2/c1-25-19-13-8-14-20(25)16-21(15-19)27-22(26)23(24,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12,19-21H,8,13-16H2,1H3 |
InChI Key |
BONLPMRYPAVFBW-UHFFFAOYSA-N |
SMILES |
CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
Canonical SMILES |
CN1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
Other CAS RN |
2922-87-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)


![1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B239353.png)

![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)



![1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239370.png)



